molecular formula C7H11BrN4O B13552424 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylpropanamide

2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylpropanamide

Cat. No.: B13552424
M. Wt: 247.09 g/mol
InChI Key: CIAIJWHWDBZKOT-UHFFFAOYSA-N
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Description

2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with N-methylpropanamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Preparation of 3-amino-4-bromo-1H-pyrazole.

    Step 2: Reaction of 3-amino-4-bromo-1H-pyrazole with N-methylpropanamide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Bulk synthesis: Using large reactors and controlled environments to maintain consistent reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
  • 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
  • 3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one

Uniqueness

2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylpropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the N-methylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H11BrN4O

Molecular Weight

247.09 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C7H11BrN4O/c1-4(7(13)10-2)12-3-5(8)6(9)11-12/h3-4H,1-2H3,(H2,9,11)(H,10,13)

InChI Key

CIAIJWHWDBZKOT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)N1C=C(C(=N1)N)Br

Origin of Product

United States

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